molecular formula C10H14N6O4 B12798641 3'-Azido-2',3'-dideoxy-N4-OH-5-methylcytidine CAS No. 115913-79-6

3'-Azido-2',3'-dideoxy-N4-OH-5-methylcytidine

Cat. No.: B12798641
CAS No.: 115913-79-6
M. Wt: 282.26 g/mol
InChI Key: UALCCFUZBGNAPH-XLPZGREQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-2’,3’-dideoxy-N4-OH-5-methylcytidine typically involves multiple steps, starting from a suitable nucleoside precursor. The azido group is introduced through nucleophilic substitution reactions, often using azidotrimethylsilane or sodium azide as the azide source. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and the implementation of scalable reaction conditions that ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3’-Azido-2’,3’-dideoxy-N4-OH-5-methylcytidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized nucleosides that can be further studied for their biological activities .

Scientific Research Applications

3’-Azido-2’,3’-dideoxy-N4-OH-5-methylcytidine has been extensively studied for its applications in:

Mechanism of Action

The compound exerts its effects by incorporating into the viral DNA during replication, leading to chain termination. This prevents the virus from replicating effectively. The molecular targets include viral reverse transcriptase enzymes, which are crucial for the replication of retroviruses like HIV .

Comparison with Similar Compounds

  • 3’-Azido-3’-deoxythymidine
  • 2’,3’-Dideoxycytidine
  • 3’-Azido-2’,3’-dideoxyguanosine

Uniqueness: 3’-Azido-2’,3’-dideoxy-N4-OH-5-methylcytidine is unique due to its specific structural modifications, which confer distinct antiviral properties. Its ability to inhibit viral replication with high selectivity makes it a valuable compound in antiviral research .

Properties

CAS No.

115913-79-6

Molecular Formula

C10H14N6O4

Molecular Weight

282.26 g/mol

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)-5-methylpyrimidin-2-one

InChI

InChI=1S/C10H14N6O4/c1-5-3-16(10(18)12-9(5)14-19)8-2-6(13-15-11)7(4-17)20-8/h3,6-8,17,19H,2,4H2,1H3,(H,12,14,18)/t6-,7+,8+/m0/s1

InChI Key

UALCCFUZBGNAPH-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1NO)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)N=C1NO)C2CC(C(O2)CO)N=[N+]=[N-]

Origin of Product

United States

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